1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one 1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1251565-27-1
VCID: VC4593968
InChI: InChI=1S/C24H26N4O2/c1-15-10-12-28(13-11-15)24(30)21-14-25-23-20(9-4-16(2)26-23)22(21)27-19-7-5-18(6-8-19)17(3)29/h4-9,14-15H,10-13H2,1-3H3,(H,25,26,27)
SMILES: CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)C(=O)C)C=CC(=N3)C
Molecular Formula: C24H26N4O2
Molecular Weight: 402.498

1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one

CAS No.: 1251565-27-1

Cat. No.: VC4593968

Molecular Formula: C24H26N4O2

Molecular Weight: 402.498

* For research use only. Not for human or veterinary use.

1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one - 1251565-27-1

Specification

CAS No. 1251565-27-1
Molecular Formula C24H26N4O2
Molecular Weight 402.498
IUPAC Name 1-[4-[[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]ethanone
Standard InChI InChI=1S/C24H26N4O2/c1-15-10-12-28(13-11-15)24(30)21-14-25-23-20(9-4-16(2)26-23)22(21)27-19-7-5-18(6-8-19)17(3)29/h4-9,14-15H,10-13H2,1-3H3,(H,25,26,27)
Standard InChI Key NHCLWBGEXLREFS-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)C(=O)C)C=CC(=N3)C

Introduction

1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its intricate structure, which includes a naphthyridine core, a piperidine carbonyl moiety, and a phenyl group attached to an ethanone moiety. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

Synthesis and Preparation

The synthesis of 1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one typically involves multi-step organic reactions. These steps may include the formation of the naphthyridine core, introduction of the piperidine carbonyl group, and attachment of the phenyl-ethanone moiety. Purification methods such as column chromatography are often used to isolate the desired compound from by-products.

Potential Applications

Given its complex structure and the presence of multiple functional groups, 1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one may exhibit biological activities relevant to pharmaceutical applications. This includes potential interactions with enzymes and receptors, which could modulate their activity and lead to therapeutic effects.

Potential ApplicationDescription
Medicinal ChemistryDevelopment of drugs targeting specific diseases
Biological InteractionsBinding to enzymes and receptors to modulate biological pathways

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